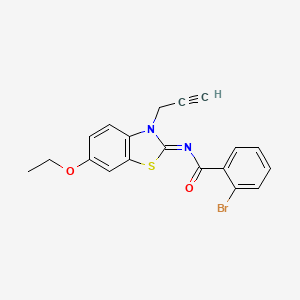

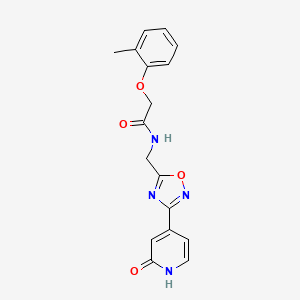

2-bromo-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-bromo-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been synthesized and studied, providing insights into the potential characteristics and applications of the compound of interest.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves heterocyclization reactions. For instance, a series of N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were synthesized by cyclization of corresponding thioureas with bromoacetone . This suggests that the synthesis of the compound may also involve a cyclization step, potentially using a brominated precursor and a suitable nucleophile to introduce the ethoxy and prop-2-ynyl groups.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, with the potential for various intermolecular interactions. For example, antipyrine derivatives were found to crystallize in the monoclinic P21/c space group, with their crystal packing stabilized by hydrogen bonds and π-interactions . These findings imply that the compound "2-bromo-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide" may also exhibit a similar crystalline structure with significant intermolecular interactions.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. The bromo group in such compounds is often reactive and can participate in nucleophilic substitution reactions . This reactivity could be exploited in further chemical modifications of the compound, such as introducing different substituents or linking the molecule to other functional groups for applications in drug design or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms and the ability to form hydrogen bonds can affect the compound's solubility, melting point, and stability . Theoretical calculations, such as DFT, can provide insights into the electronic properties and reactivity of these molecules . The antifungal activity of some benzothiazole derivatives has been reported, indicating potential biological applications .

Applications De Recherche Scientifique

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives exhibit a broad spectrum of biological activities, making them significant in drug discovery and pharmaceutical applications. These compounds are known for their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly, their potential as antitumor agents. Their structural simplicity and versatility as ligands to various biomolecules have drawn medicinal chemists' interest towards developing therapies for various ailments, especially cancer treatment, where the 2-arylbenzothiazole moiety is under active development as a promising pharmacophore (Kamal et al., 2015).

Benzothiazoles in Material Science

Beyond their biomedical applications, benzothiazole derivatives find applications in material science, particularly in the development of novel materials with unique optical, electronic, and chemical properties. For instance, they are utilized in the synthesis of metal passivators and light-sensitive materials, demonstrating the versatility and industrial relevance of benzothiazole compounds in creating innovative solutions to materials science challenges (Gu et al., 2009).

Benzothiazoles in Environmental Science

The occurrence and impact of brominated flame retardants, which share structural similarities with benzothiazole derivatives, in the environment have been scrutinized, highlighting the need for understanding the environmental fate and toxicity of such compounds. Studies have emphasized the importance of monitoring these compounds due to their potential risks, pointing towards an interdisciplinary approach that spans chemistry, environmental science, and toxicology (Zuiderveen et al., 2020).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that similar compounds have shown significant activity against various cell lines .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes that can inhibit the growth of certain cells .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to downstream effects such as cell growth inhibition .

Result of Action

Similar compounds have been shown to inhibit the growth of certain cells .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets .

Propriétés

IUPAC Name |

2-bromo-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O2S/c1-3-11-22-16-10-9-13(24-4-2)12-17(16)25-19(22)21-18(23)14-7-5-6-8-15(14)20/h1,5-10,12H,4,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEXWNAZBUPJOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2519309.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2519310.png)

![2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2519314.png)

![4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2519316.png)

![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)

![N,N-Dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2519325.png)

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2519332.png)